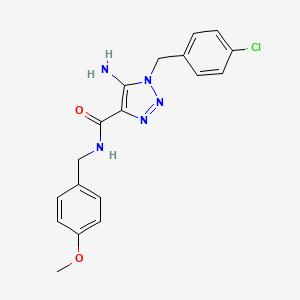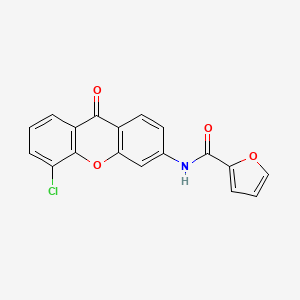![molecular formula C11H18O2 B2541282 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one CAS No. 1889268-73-8](/img/structure/B2541282.png)
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study described the synthesis of both enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one, highlighting that the biological activity of the racemate predominantly resides in the S-enantiomer. The S-isomer is identified as a full M2-agonist, whereas the R-isomer lacks M2 efficacy, demonstrating the compound's potential in muscarinic receptor-targeted therapies (Wu et al., 1995).
Muscarinic Agonists for Alzheimer's Treatment
Research into 1-oxa-8-azaspiro[4.5]decanes, including 2,8-dimethyl variants, has explored their utility as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer's type. This work shows the compound's potential in addressing cognitive decline associated with Alzheimer's disease through modulation of muscarinic receptors (Tsukamoto et al., 1995).
Chemical Synthesis and Modifications
A synthetic approach to various derivatives of carbo(hetero)cyclospirobutanoic lactones has been developed, which involves transformations leading to 2-oxo-1-oxaspiro[4,5]decan derivatives. This research supports the compound's versatility in chemical synthesis for developing novel chemical entities (Kuroyan et al., 1995).
Novel Metabolites and Structural Analysis
A new metabolite, structurally related to 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one, was isolated from Mycosphaerella rosigena, demonstrating the compound's relevance in natural products and potential bioactivity. This research underscores the importance of structural analysis and natural product chemistry (Albinati et al., 1980).
Properties
IUPAC Name |
3,3-dimethyl-2-oxaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVNECOKAKXSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(=O)CC2)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
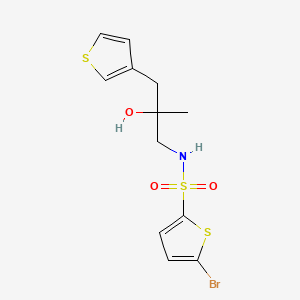
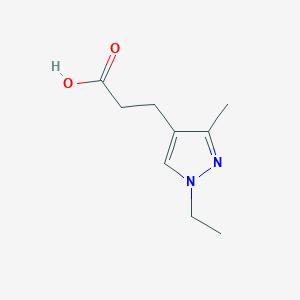
![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)
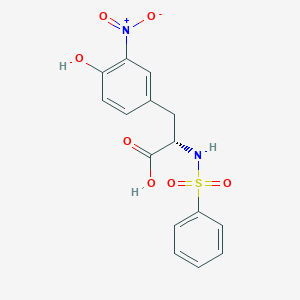
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)
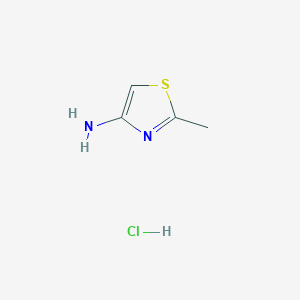
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)
![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)
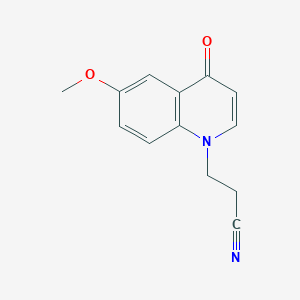
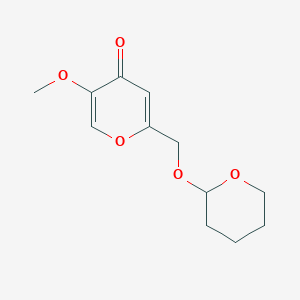
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)
![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2541220.png)
